Product packaging for 4-Pyridinol, 3-chloro-2,6-dimethyl-(Cat. No.:CAS No. 88545-07-7)

4-Pyridinol, 3-chloro-2,6-dimethyl-

Cat. No.: B11981852
CAS No.: 88545-07-7
M. Wt: 157.60 g/mol
InChI Key: UQBTVFMBVKTWNY-UHFFFAOYSA-N
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Description

Significance of the Pyridinol Core in Contemporary Chemical and Biological Research

The pyridinol structural motif, and its tautomeric form, pyridone, is a cornerstone in medicinal chemistry and materials science. sigmaaldrich.com This six-membered nitrogen-containing heterocycle is a "privileged scaffold," meaning it is a molecular framework that is frequently found in biologically active compounds, including numerous FDA-approved drugs. nih.gov The presence of the pyridine (B92270) ring can enhance a molecule's biochemical potency, improve metabolic stability, and address issues related to cellular permeability and protein binding. nih.gov

Pyridinone-containing compounds exhibit a wide array of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects. sigmaaldrich.com For instance, derivatives of 3-cyano-2-pyridone have been investigated as inhibitors of phosphodiesterase 3 (PDE3), a target for treating heart failure, as well as for their potential as anticancer and antidiabetic agents. nih.gov The versatility of the pyridinol core stems from its ability to act as both a hydrogen bond donor and acceptor, a critical feature for interacting with biological targets like enzymes and receptors. sigmaaldrich.com Furthermore, the synthesis of polysubstituted pyridines is well-established, allowing for the systematic modification of the core structure to fine-tune its properties for specific applications. chemicalbook.com

Contextualizing 4-Pyridinol, 3-chloro-2,6-dimethyl- within Substituted Halogenated Pyridinols in Academic Inquiry

4-Pyridinol, 3-chloro-2,6-dimethyl- belongs to the class of substituted halogenated pyridinols. The introduction of halogen atoms, such as chlorine, onto the pyridinol ring can significantly alter the compound's physicochemical properties, including its acidity, lipophilicity, and reactivity. These modifications can, in turn, influence its biological activity. Halogenated pyridines and their derivatives are pivotal intermediates in organic synthesis and have been explored for a range of applications.

While specific research on 4-Pyridinol, 3-chloro-2,6-dimethyl- is limited, with the compound being noted as a rare chemical for early discovery research, its structural components suggest areas of potential scientific interest. sigmaaldrich.com The parent compound, 2,6-dimethyl-4-pyridinol, is a known precursor in the synthesis of pesticides. google.com A related compound, 3,5-dichloro-2,6-dimethyl-4-pyridinol, has been patented for its parasiticidal properties against mites, insects, and fungi. google.com This suggests that chlorination of the 2,6-dimethyl-4-pyridinol core is a viable strategy for creating biologically active agents.

Furthermore, other chlorinated pyridine derivatives have been synthesized and investigated for their potential as anticancer agents. nih.gov The strategic placement of chloro and methyl groups on the pyridinol ring, as seen in 4-Pyridinol, 3-chloro-2,6-dimethyl-, provides a unique substitution pattern that could be explored for novel biological activities or as a building block in the synthesis of more complex molecules. The study of such halogenated pyridinols contributes to a deeper understanding of structure-activity relationships within this important class of compounds.

Compound Data

Below are tables detailing the properties of 4-Pyridinol, 3-chloro-2,6-dimethyl- and a related compound for comparative context.

Table 1: Properties of 4-Pyridinol, 3-chloro-2,6-dimethyl-

PropertyValueSource
CAS Number 88545-07-7 sigmaaldrich.com
Linear Formula C₇H₈ClNO sigmaaldrich.com

Note: This compound is supplied for early discovery research, and extensive analytical data is not broadly published. sigmaaldrich.com

Table 2: Properties of the Related Compound 4-Chloro-2,6-dimethyl-3-nitropyridine

PropertyValueSource
CAS Number 15513-48-1 mdpi.com
Molecular Formula C₇H₇ClN₂O₂ mdpi.com
Molecular Weight 186.59 g/mol mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClNO B11981852 4-Pyridinol, 3-chloro-2,6-dimethyl- CAS No. 88545-07-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88545-07-7

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

3-chloro-2,6-dimethyl-1H-pyridin-4-one

InChI

InChI=1S/C7H8ClNO/c1-4-3-6(10)7(8)5(2)9-4/h3H,1-2H3,(H,9,10)

InChI Key

UQBTVFMBVKTWNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(N1)C)Cl

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Pyridinol, 3 Chloro 2,6 Dimethyl and Analogous Pyridinol Structures

Foundational Approaches for Pyridinol Scaffold Construction

The construction of the core pyridinol ring system can be achieved through several foundational strategies, including the assembly from multiple acyclic components or the cyclization of a pre-formed linear precursor.

Multi-component reactions (MCRs) are highly efficient synthetic tools that combine three or more starting materials in a single operation to form a complex product, thereby minimizing steps and waste. mdpi.comnih.gov These reactions are particularly valuable for creating polyfunctionalized pyridine (B92270) and pyridinol frameworks. rsc.orgresearchgate.net

Common MCRs for pyridine synthesis include the Hantzsch pyridine synthesis, which typically yields a dihydropyridine (B1217469) that must be subsequently oxidized, and the Guareschi-Thorpe reaction, which can directly produce the aromatic pyridine ring. acsgcipr.org The Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. The Bohlmann-Rahtz pyridine synthesis is another powerful method that constructs the pyridine ring through condensation and cyclization pathways. acsgcipr.org

Recent advancements have focused on the use of nanocatalysts to improve the efficiency and conditions of these MCRs for synthesizing polysubstituted pyridines. rsc.orgresearchgate.net These methods offer broad functional group tolerance and are often conducted under milder, more environmentally friendly conditions. nih.govresearchgate.net For example, a one-pot synthesis of 2-(1H)-pyridinone has been reported using dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine with L-proline as a catalyst. nih.gov

Cyclization reactions are a cornerstone of heterocyclic synthesis, providing a direct route to pyridone and pyridinol rings from linear precursors. Pyridinols exist in tautomeric equilibrium with their corresponding pyridone forms, with the pyridone form often being more stable, especially in physiological conditions. nih.gov

One established method involves the intramolecular cyclization of N-propargyl enaminones, which can undergo a base-promoted 7-exo-dig cyclization to form intermediate 1,4-oxazepines. These intermediates can then be trapped to yield various substituted pyridines. organic-chemistry.org Another approach is the Co(III)-catalyzed redox-neutral annulation of acrylamides with vinylene carbonate to produce pyridinones in very good yields. organic-chemistry.org

The conversion of nitriles with ethyl bromoacetate (B1195939) via a tandem one-pot Blaise reaction intermediate is an efficient method for generating various 2-pyridinone derivatives. nih.gov Additionally, processes have been developed where 1,3-diketones react with an ammonia source, followed by N-acylation and subsequent intramolecular aldol (B89426) condensation to form substituted 4-hydroxypyridines. google.com

Regioselective Halogenation Techniques for Pyridine and Pyridinol Precursors

The introduction of a halogen atom at a specific position on the pyridine or pyridinol ring is a crucial step for further functionalization. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution, including halogenation, is often challenging and requires harsh conditions or specific activation strategies. nih.govchemrxiv.orgyoutube.com

A significant challenge in pyridine chemistry is the selective halogenation at the C4-position. researchgate.net To address this, innovative methods using designed phosphine (B1218219) reagents have been developed. nih.govnih.govacs.orgchemrxiv.org In this strategy, a heterocyclic phosphine is installed at the 4-position of a pyridine, forming a phosphonium (B103445) salt. This salt then acts as a leaving group, allowing for its displacement by a halide nucleophile (e.g., LiCl). nih.govnih.gov

This two-step process is effective for a wide range of unactivated pyridines and can even be applied in the late-stage halogenation of complex molecules. nih.govacs.org Computational studies have shed light on the mechanism, indicating that the carbon-halogen bond formation proceeds through a stepwise SNAr pathway. nih.govresearchgate.netnih.govacs.org The rate-determining step is the elimination of the phosphine. nih.govnih.govacs.org The efficiency of the reaction is influenced by both the electrophilicity of the phosphonium salt and the substitution pattern of the pyridine ring. chemrxiv.org Steric interactions between the departing phosphine and substituents on the pyridine ring can affect reactivity, explaining differences observed between 2- and 3-substituted pyridines. nih.govresearchgate.netnih.gov

The use of pyridine N-oxides is a classical and effective strategy to facilitate reactions on the pyridine ring. The N-oxide group increases the electron density of the ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack, while also activating it towards nucleophilic attack after electrophilic activation of the oxygen atom. researchgate.netresearchgate.net

For halogenation, the N-oxide is typically activated with an electrophilic reagent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. researchgate.netstackexchange.com This activation makes the C2 position highly electrophilic, enabling the addition of a halide anion. researchgate.net A subsequent elimination step then affords the 2-halo-substituted pyridine. researchgate.net This deoxygenative nucleophilic halogenation strategy provides practical access to various 2-halopyridines. researchgate.netnih.gov Highly regioselective halogenation of unsymmetrical pyridine N-oxides has been achieved under mild conditions, with the halide being incorporated at the more electron-deficient side of the ring. researchgate.net

Synthetic Transformations from Related Heterocyclic Systems (e.g., Pyranones to Pyridinols)

The transformation of one heterocyclic system into another is a powerful synthetic strategy. Pyranones, in particular, serve as excellent precursors for the synthesis of pyridinols and pyridones. The core transformation involves the replacement of the oxygen atom in the pyranone ring with a nitrogen atom.

This is typically accomplished by reacting the pyranone with an ammonia source, such as aqueous or alcoholic ammonia, often under heat and pressure. acs.orggoogle.com For example, 2,3,5-(4H)-trimethyl 4-pyranone can be converted to 2,3,5-(1H)-trimethyl 4-pyridinone via ammonolysis at 100–150 °C. google.com Similarly, various 2,6-bis(hetaryl)-4-pyrones have been successfully converted into the corresponding 4-pyridinols by heating with ammonia in ethanol. acs.org The resulting products were determined to exist predominantly in the more aromatic pyridinol tautomeric form. acs.org This method is advantageous as it allows for the synthesis of pyridinols from readily available pyranone precursors, which can themselves be synthesized from acyclic compounds. nih.govgoogle.com

Advanced Derivatization and Functionalization Strategies for Chlorinated Pyridinols

The strategic derivatization and functionalization of chlorinated pyridinols, including 4-Pyridinol, 3-chloro-2,6-dimethyl-, are pivotal for the development of novel compounds with tailored properties for various applications in medicinal chemistry and materials science. Advanced methodologies have emerged that allow for precise modification of the pyridinol scaffold, overcoming the challenges associated with the inherent electronic properties of the pyridine ring. These strategies primarily revolve around cross-coupling reactions and direct C-H functionalization, enabling the introduction of a wide array of substituents.

A significant advancement in this area is the use of transition metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds at the chlorinated positions of the pyridinol ring. For instance, nickel-catalyzed cross-electrophile coupling has been successfully employed for the alkylation of 2-chloropyridines with alkyl bromides. nih.gov This method offers an alternative to traditional cross-coupling reactions that often require the pre-formation of organometallic reagents, thereby broadening the functional group tolerance. nih.gov

Palladium-catalyzed reactions have also proven to be highly versatile. One notable strategy is the direct C-H arylation of fluoroarenes with 2-chloropyridine (B119429) derivatives. chemrxiv.org This approach avoids the need for pre-functionalization of the coupling partners, representing a more atom-economical and cost-effective route to biaryl compounds. chemrxiv.org The regioselectivity of these functionalizations is a critical aspect, and studies on the 4,5-regioselective functionalization of 2-chloropyridines have demonstrated that specific halogen substitutions can direct subsequent reactions to desired positions. mdpi.com For example, the differential reactivity of halogens in trihalogenated pyridines allows for sequential and controlled derivatization. mdpi.com

Another powerful technique is the direct C-H functionalization of the pyridine ring, which circumvents the need for a halogen handle. While the electron-deficient nature of the pyridine ring typically directs functionalization to the C2 and C4 positions, recent developments have enabled meta-C-H functionalization. nih.govrsc.org These methods often involve the temporary dearomatization of the pyridine ring to alter its electronic properties and reactivity patterns. researchgate.netresearchgate.net For instance, a redox-neutral dearomatization-rearomatization process has been developed for the highly regioselective meta-C-H trifluoromethylation, chlorination, bromination, and iodination of pyridines. researchgate.net

The table below summarizes some advanced derivatization strategies applicable to chlorinated pyridinols.

Table 1: Advanced Derivatization and Functionalization Strategies

Strategy Catalyst/Reagent Type of Functionalization Key Features
Nickel-Catalyzed Cross-Electrophile Coupling Nickel catalyst, Bathophenanthroline ligand Alkylation Couples 2-chloropyridines with alkyl bromides; good functional group tolerance. nih.gov
Palladium-Catalyzed C-H Arylation Palladium catalyst Arylation Direct arylation of fluoroarenes with 2-chloropyridines without pre-functionalization. chemrxiv.org
Regioselective Halogen-Metal Exchange n-Butyllithium or other organolithium reagents Site-selective functionalization Enables regioselective derivatization of polyhalogenated pyridines. mdpi.com
Meta-Selective C-H Functionalization Redox-neutral dearomatization-rearomatization Halogenation, Trifluoromethylation, etc. Allows for functionalization at the electronically disfavored meta position of the pyridine ring. nih.govresearchgate.net
Palladium-Catalyzed C-O Cross-Coupling Palladium catalyst, specialized ligands Etherification Couples primary alcohols with aryl halides, including chloropyridines, to form alkyl aryl ethers. nih.gov

The synthesis of the parent compound, 3,5-dichloro-2,6-dimethyl-4-pyridinol, can be achieved through the direct chlorination of 2,6-dimethyl-4-pyridinol in an acidic medium. google.com This chlorinated pyridinol can then serve as a versatile intermediate for further functionalization using the advanced strategies outlined above. For example, the chlorine atoms at the 3 and 5 positions can be targeted for substitution via various cross-coupling reactions to introduce new functionalities.

The choice of derivatization strategy depends on the desired final product and the specific substitution pattern of the starting chlorinated pyridinol. The development of these advanced methods has significantly expanded the chemical space accessible from chlorinated pyridinol scaffolds, paving the way for the synthesis of complex molecules with potential biological activity.

Advanced Spectroscopic Characterization and Elucidation of Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. Through a combination of one- and two-dimensional experiments, a complete assignment of proton and carbon signals can be achieved, providing deep insights into the molecule's structure.

¹H NMR spectroscopy is a powerful tool for identifying the different proton environments within a molecule. For a compound like 4-Pyridinol, 3-chloro-2,6-dimethyl-, a key aspect to investigate is the potential for tautomerism between the pyridinol and pyridone forms. The position of the hydroxyl proton signal can provide evidence for the predominant tautomer in a given solvent. In the pyridinol form, a sharp signal for the OH proton would be expected, whereas in the pyridone form, an NH proton signal would be observed, often broader due to quadrupolar coupling with the nitrogen atom. nih.gov

The chemical shifts of the methyl groups and the remaining aromatic proton are also highly informative. The two methyl groups at positions 2 and 6 would likely appear as distinct singlets, with their chemical shifts influenced by the adjacent chloro and hydroxyl/oxo substituents. The single proton at position 5 would also present as a singlet, with its chemical shift providing information about the electron density of the pyridine (B92270) ring.

Illustrative ¹H NMR Data for an Analogous Substituted Pyridine:

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
-CH₃ (at C2)2.1-2.5s
-CH₃ (at C6)2.1-2.5s
Ar-H (at C5)7.0-7.5s
OH/NHVariablebr s
Note: This is a representative table based on general chemical shift ranges for similar structures. Actual values for 4-Pyridinol, 3-chloro-2,6-dimethyl- may vary.

¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. Each unique carbon atom in 4-Pyridinol, 3-chloro-2,6-dimethyl- will give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are particularly sensitive to the nature and position of the substituents. testbook.com

The carbon atom bearing the hydroxyl/oxo group (C4) would be expected to have a chemical shift significantly downfield, typically in the range of 160-180 ppm for a pyridone tautomer. arkat-usa.org The carbons attached to the chlorine (C3) and methyl groups (C2, C6) will also show characteristic shifts. The effect of the chlorine atom will be to deshield the attached carbon, while the methyl groups will have a smaller shielding effect on their attached carbons. researchgate.net

Illustrative ¹³C NMR Data for an Analogous Substituted Pyridone:

Carbon AssignmentChemical Shift (δ, ppm)
C2~150
C3~125
C4~175
C5~115
C6~150
-CH₃ (at C2)~18
-CH₃ (at C6)~18
Note: This is a representative table based on general chemical shift ranges for similar structures. Actual values for 4-Pyridinol, 3-chloro-2,6-dimethyl- may vary.

Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms in a molecule. epfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. youtube.comsdsu.edu For 4-Pyridinol, 3-chloro-2,6-dimethyl-, a COSY spectrum would be expected to show no cross-peaks between the singlets of the methyl groups and the aromatic proton, confirming their isolated nature.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu It would be used to definitively assign the protonated carbons by correlating the proton signals of the methyl groups and the C5-proton to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. youtube.comcolumbia.edu For instance, the protons of the methyl group at C2 would show a correlation to C2 and C3. The proton at C5 would show correlations to C3, C4, and C6. These long-range correlations are crucial for piecing together the entire molecular structure and confirming the substitution pattern on the pyridine ring.

Vibrational Spectroscopy for Functional Group Identification and Tautomeric State Determination

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also help in determining the tautomeric state.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. researchgate.net The positions of the absorption bands are characteristic of specific functional groups. In the case of 4-Pyridinol, 3-chloro-2,6-dimethyl-, the IR spectrum would be highly informative for distinguishing between the pyridinol and pyridone tautomers.

Pyridinol form: A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration.

Pyridone form: A sharp absorption band around 3400 cm⁻¹ would indicate an N-H stretch. A strong absorption band in the region of 1640-1690 cm⁻¹ would be indicative of the C=O stretching vibration of the pyridone ring. nih.gov

Other characteristic bands would include C-H stretching vibrations of the methyl and aromatic groups (around 2800-3100 cm⁻¹), C=C and C=N stretching vibrations of the aromatic ring (around 1400-1600 cm⁻¹), and a C-Cl stretching vibration (typically in the fingerprint region below 800 cm⁻¹).

Illustrative IR Data for an Analogous Substituted Pyridone:

Vibrational ModeWavenumber (cm⁻¹)
N-H Stretch~3400
C-H Stretch (Aromatic)~3100
C-H Stretch (Aliphatic)2850-2960
C=O Stretch~1650
C=C/C=N Stretch1400-1600
Note: This is a representative table based on general IR absorption ranges for similar structures.

Raman spectroscopy is a complementary technique to IR spectroscopy. cdnsciencepub.com While IR spectroscopy is based on the absorption of light, Raman spectroscopy is a light scattering technique. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For a molecule like 4-Pyridinol, 3-chloro-2,6-dimethyl-, the symmetric vibrations of the pyridine ring and the C-Cl stretch would be expected to give rise to strong Raman signals. This can provide confirmatory evidence for the structural features identified by other spectroscopic methods.

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction is the gold standard for elucidating the atomic and molecular structure of crystalline solids. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a definitive conformational picture of the molecule in the solid state. Furthermore, it reveals the supramolecular architecture, detailing how molecules are arranged and interact with their neighbors within the crystal lattice.

A comprehensive single-crystal X-ray diffraction study of 3,5-dichloro-2,6-dimethyl-4-pyridinol, commercially known as clopidol, has provided a detailed understanding of its molecular and crystal structure. iucr.org The analysis was conducted using a Picker automatic four-circle diffractometer with Mo Kα radiation. iucr.org

The crystallographic data reveals that 3,5-dichloro-2,6-dimethyl-4-pyridinol crystallizes in the monoclinic space group P2₁/m. The unit cell parameters were determined to be a = 6.795(9) Å, b = 6.932(13) Å, c = 8.746(15) Å, and β = 103.56(7)°, with two molecules per unit cell (Z=2). iucr.org The structure was solved from the Patterson function and refined using full-matrix least-squares methods, resulting in final R-values of R₁ = 4.4% and R₂ = 3.5% for the 421 observed reflections. iucr.org The molecules are situated on crystallographic mirror planes at y = 1/4 and y = 3/4. iucr.org

Table 1: Crystallographic Data for 3,5-dichloro-2,6-dimethyl-4-pyridinol iucr.org
ParameterValue
Chemical FormulaC₇H₇Cl₂NO
Crystal SystemMonoclinic
Space GroupP2₁/m
a (Å)6.795(9)
b (Å)6.932(13)
c (Å)8.746(15)
β (°)103.56(7)
Z2
RadiationMo Kα
Final R₁ (%)4.4

One of the key findings from the X-ray diffraction study of 3,5-dichloro-2,6-dimethyl-4-pyridinol is the unambiguous determination of its tautomeric form in the crystalline state. The analysis of bond lengths within the pyridine ring and the location of the non-methyl hydrogen atom definitively show that the compound exists as the 4-pyridone tautomer. iucr.org This is significant as it resolves the potential for keto-enol tautomerism, confirming the predominance of the pyridone form in the solid phase. The precise location of the hydrogen atom on the nitrogen atom is a crucial piece of evidence provided by the crystallographic data.

Table 2: Key Intermolecular Interactions in Crystalline 3,5-dichloro-2,6-dimethyl-4-pyridinol iucr.org
Interaction TypeDescriptionDistance (Å)
Hydrogen BondN—H···O2.755
Crystal Packing MotifInfinite hydrogen-bonded chains along the a-axis

Computational and Theoretical Investigations of Molecular Properties and Reactivity

Quantum Chemical Calculations for Electronic Structure and Chemical Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For a substituted pyridinol like 3-chloro-2,6-dimethyl-4-pyridinol, these methods can predict its geometry, stability, and sites of reactivity, offering insights that guide experimental studies.

Density Functional Theory (DFT) Studies on Optimized Geometries, Frontier Molecular Orbitals (HOMO-LUMO), and Energy Gaps

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its balance of accuracy and computational cost. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the 3-chloro-2,6-dimethyl-4-pyridinol molecule, known as its optimized geometry. This process involves finding the minimum energy structure on the potential energy surface.

From the optimized geometry, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be calculated. The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For substituted pyridines, the nature and position of substituents, such as the electron-withdrawing chloro group and the electron-donating methyl groups in 3-chloro-2,6-dimethyl-4-pyridinol, are expected to significantly influence the energies of these orbitals.

Table 1: Illustrative DFT-Calculated Properties for a Substituted Pyridinol (Note: This data is illustrative for a related compound, as specific calculations for 3-chloro-2,6-dimethyl-4-pyridinol are not publicly available.)

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV

Prediction of Spectroscopic Parameters (e.g., Vibrational, NMR) and Comparison with Experimental Data

Theoretical calculations are invaluable for interpreting experimental spectra. By calculating the vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts, a theoretical spectrum can be generated. Comparing this computed spectrum to one obtained experimentally helps to confirm the molecular structure and assign specific spectral peaks to the corresponding atomic motions or chemical environments. For instance, theoretical vibrational analysis of 3-chloro-2,6-dimethyl-4-pyridinol would predict characteristic frequencies for the O-H, C-Cl, and C-H stretching and bending modes, which could then be matched with an experimental IR or Raman spectrum. Similarly, calculated ¹H and ¹³C NMR shifts would help assign the signals in the experimental NMR spectra to the specific hydrogen and carbon atoms in the pyridine (B92270) ring and methyl groups.

Analysis of Atomic Charges and Molecular Electrostatic Potential (MEP) Surfaces

The distribution of electron density within a molecule is key to its reactivity. Quantum chemical calculations can determine the partial charge on each atom, indicating which sites are electron-rich (nucleophilic) and which are electron-poor (electrophilic). A Molecular Electrostatic Potential (MEP) surface provides a visual representation of this charge distribution. The MEP map plots the electrostatic potential onto the electron density surface of the molecule. For 3-chloro-2,6-dimethyl-4-pyridinol, the MEP surface would likely show negative potential (typically colored red) around the oxygen and nitrogen atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) near the hydroxyl hydrogen, indicating a site for nucleophilic interaction.

Theoretical Examination of Tautomeric Equilibria in Pyridinols (e.g., Pyridinol-Pyridone Tautomerism)

4-Pyridinol derivatives can exist in two tautomeric forms: the aromatic hydroxypyridine form and the non-aromatic but resonance-stabilized pyridone form. The equilibrium between these two forms is a critical aspect of their chemistry. stackexchange.com

[Image of the tautomeric equilibrium between 4-Pyridinol, 3-chloro-2,6-dimethyl- and 3-chloro-2,6-dimethyl-4(1H)-pyridone]

Computational chemistry is a powerful tool for investigating this tautomerism, providing insights into the relative stabilities of the tautomers and the factors that influence their equilibrium. Ab initio and DFT calculations have shown that for the parent 4-hydroxypyridine (B47283), the pyridone form is generally more stable. wayne.edu

Quantum Chemical Insights into Substituent Effects on Tautomeric Preferences and Stabilities

The presence of substituents on the pyridine ring can significantly alter the position of the tautomeric equilibrium. In 3-chloro-2,6-dimethyl-4-pyridinol, the electron-withdrawing nature of the chlorine atom at the 3-position and the electron-donating character of the methyl groups at the 2- and 6-positions would be expected to have competing effects on the electron density of the ring system. Quantum chemical calculations can quantify these effects by computing the relative energies of the pyridinol and pyridone tautomers. By comparing the total energies of the optimized structures of both tautomers, the more stable form can be identified and the equilibrium constant can be estimated. Computational studies on other substituted pyridones have shown that both inductive and resonance effects of substituents play a crucial role in determining tautomeric preference. Current time information in El Paso, TX, US.

Computational Modeling of Solvent Effects on Tautomeric Distribution

The solvent environment can have a profound impact on the tautomeric equilibrium. chemspider.com Polar solvents often favor the more polar tautomer. The pyridone form of 4-pyridinol is typically more polar than the hydroxypyridine form and can engage in strong hydrogen bonding, leading to its stabilization in polar solvents. stackexchange.com Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of different solvents on the tautomeric equilibrium. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the relative energies of the tautomers in various solvent environments. Such studies would be crucial for predicting the predominant tautomeric form of 3-chloro-2,6-dimethyl-4-pyridinol under different experimental conditions.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to understand the dynamic nature of molecules by simulating their motions over time. For a molecule like 4-Pyridinol, 3-chloro-2,6-dimethyl-, MD simulations can provide invaluable insights into its conformational landscape—the collection of three-dimensional shapes the molecule can adopt—and its behavior in various environments.

The foundation of an MD simulation lies in solving Newton's equations of motion for a system of atoms and molecules. The forces between atoms are calculated using a molecular mechanics force field. By integrating these equations, the trajectory of atoms and molecules is mapped over time, revealing how the molecule flexes, rotates, and interacts with its surroundings.

For substituted pyridinols, the conformational preferences are largely dictated by the interplay of steric and electronic effects from the substituents on the pyridine ring. nih.gov In the case of 4-Pyridinol, 3-chloro-2,6-dimethyl-, the chlorine atom and the two methyl groups significantly influence the molecule's structure and flexibility. The cyclic nature of the pyridine ring imposes certain constraints, but rotations around the C-O bond of the hydroxyl group and the C-C bonds of the methyl groups are still possible. nih.gov

MD simulations can explore the potential energy surface of the molecule to identify stable, low-energy conformations and the energy barriers between them. This exploration of the conformational landscape is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors. The simulation can reveal, for instance, the preferred orientation of the hydroxyl group relative to the ring and the rotational states of the methyl groups. These conformational details are essential as they can influence intermolecular interactions like hydrogen bonding and hydrophobic interactions. nih.gov

The dynamic behavior elucidated by MD simulations also includes vibrational motions and the molecule's interaction with solvent molecules. By simulating the compound in an aqueous environment, for example, one can study the formation and lifetime of hydrogen bonds between the pyridinol's hydroxyl group, the nitrogen atom in the ring, and surrounding water molecules. This provides a detailed picture of its solvation and solubility characteristics.

A typical (conceptual) setup for an MD simulation of 4-Pyridinol, 3-chloro-2,6-dimethyl- is outlined below.

Table 1: Conceptual Parameters for an MD Simulation

Parameter Description Typical Value/Setting
Force Field A set of parameters to calculate the potential energy of the system. MMFF94, AMBER, CHARMM
Solvent Model The representation of the solvent environment. Explicit (e.g., TIP3P water) or Implicit (e.g., GBSA)
System Size The dimensions of the simulation box containing the molecule and solvent. A cubic box with sides of at least 10 Å greater than the molecule's dimensions.
Temperature The temperature at which the simulation is run. 300 K (approximating physiological conditions)
Pressure The pressure at which the simulation is run. 1 atm
Time Step The interval between successive calculations of forces and positions. 1-2 femtoseconds (fs)
Simulation Length The total duration of the simulation. Nanoseconds (ns) to microseconds (µs)

| Ensemble | The statistical ensemble that defines the thermodynamic state of the system. | NVT (constant Number of particles, Volume, Temperature) or NPT (constant Number of particles, Pressure, Temperature) |

By analyzing the simulation trajectories, researchers can generate data on key structural parameters like dihedral angles, bond lengths, and root-mean-square deviation (RMSD) to quantify conformational changes and molecular stability over time.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of Pyridinol Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. wikipedia.orgnih.gov These computational tools are fundamental in modern drug discovery and materials science for predicting the activity of new compounds and optimizing lead molecules. nih.govmdpi.com

For pyridinol derivatives, QSAR models can be developed to predict their efficacy as, for example, enzyme inhibitors or receptor antagonists. wisdomlib.orgresearchgate.net A QSPR model could predict properties like solubility, melting point, or chromatographic retention time. nih.gov The core principle is that the structural features of a molecule, encoded in numerical descriptors, determine its activity or properties. wikipedia.org

The process of building a QSAR/QSPR model involves several key steps: nih.govmdpi.com

Data Set Preparation : A collection of molecules with known activities or properties is assembled. For a QSAR study on pyridinol derivatives, this would involve a series of related compounds and their measured biological activities (e.g., IC₅₀ values). mdpi.com The dataset is typically divided into a training set for building the model and a test set for external validation. nih.gov

Descriptor Calculation : Molecular descriptors are numerical values that represent different aspects of a molecule's structure. They can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric fields). nih.gov For 4-Pyridinol, 3-chloro-2,6-dimethyl-, relevant descriptors might include hydrophobicity (LogP), electronic properties (dipole moment, partial charges on atoms), and steric parameters.

Model Development : Statistical methods are used to find a mathematical relationship between the descriptors (independent variables) and the activity/property (dependent variable). Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are commonly used techniques. nih.gov

Model Validation : The model's robustness and predictive power are rigorously assessed. Internal validation is often performed using cross-validation (e.g., leave-one-out), while external validation uses the test set to evaluate how well the model predicts the activity of compounds not used in its creation. wikipedia.orgnih.gov

For instance, in a QSAR study of pyrimidine (B1678525) derivatives as VEGFR-2 inhibitors, researchers used MLR and ANN to build their models. nih.gov The statistical quality of these models is judged by parameters like the coefficient of determination (R²), the cross-validated coefficient (Q²), and the root mean square error (RMSE). nih.gov

Table 2: Example of Statistical Parameters from a QSAR Study on Pyrimidine Derivatives nih.gov

Model R² (Training Set) Q² (Cross-validation) RMSE (Training Set) R² (Test Set)
MLR 0.889 0.834 0.301 0.865

| ANN | 0.998 | 0.891 | 0.043 | 0.978 |

This table illustrates the comparative performance of Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) models. A higher R² and Q² and a lower RMSE generally indicate a more robust model.

In the context of 4-Pyridinol, 3-chloro-2,6-dimethyl-, a QSAR study would aim to understand how the chloro and dimethyl substitutions contribute to its biological activity compared to other pyridinol analogs. Descriptors related to the size and electronegativity of the chlorine atom and the hydrophobicity of the methyl groups would likely be important variables in such a model. nih.gov The ultimate goal of these models is to provide a predictive framework to design new pyridinol derivatives with enhanced activity or desired properties, thereby reducing the need for extensive synthesis and experimental testing. nih.gov

Elucidation of Reaction Mechanisms and Investigation of Chemical Reactivity Profiles

Mechanistic Pathways of Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring of Halogenated Pyridinols

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridine rings, particularly those bearing halogen substituents. For halogenated pyridinols such as 4-Pyridinol, 3-chloro-2,6-dimethyl-, nucleophilic attack is a plausible transformation. The general mechanism for SNAr on a chloropyridine involves the attack of a nucleophile at the carbon atom bearing the chlorine atom. This initial step is typically the rate-determining step and leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is temporarily disrupted in this intermediate. In a subsequent, faster step, the leaving group, in this case, the chloride ion, is expelled, and the aromaticity of the pyridine ring is restored.

The reactivity of halopyridines in SNAr reactions is often greater than that of corresponding halobenzenes due to the electron-withdrawing nature of the ring nitrogen, which helps to stabilize the anionic intermediate. The reaction of 2-chloropyridine (B119429) with amines, for instance, is a well-established method for introducing nitrogen-containing substituents onto the pyridine ring. youtube.com This process generally proceeds through an addition-elimination mechanism, analogous to the reactions of acid chlorides. youtube.com

For 4-Pyridinol, 3-chloro-2,6-dimethyl-, the hydroxyl group at the 4-position can exist in equilibrium with its tautomeric form, a pyridone. The predominant tautomer under specific reaction conditions will significantly influence the mechanistic pathway. In the pyridinol form, the hydroxyl group is electron-donating, while in the pyridone form, the carbonyl group is electron-withdrawing.

Nucleophilic substitution reactions can occur via two primary mechanisms: the SN1 and SN2 pathways. youtube.com The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate, while the SN2 mechanism is a concerted, one-step process. youtube.commasterorganicchemistry.com For aromatic systems, the SNAr mechanism, which is a two-step process involving a Meisenheimer intermediate, is more common than a direct SN1 or SN2 displacement. utexas.edu

Regioselectivity and Kinetics of Electrophilic Substitution Reactions on Pyridinol Scaffolds

Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. msu.edu When such reactions do occur, the position of substitution is highly dependent on the directing effects of the existing substituents.

For 4-Pyridinol, 3-chloro-2,6-dimethyl-, the substituents play a crucial role in determining the regioselectivity of electrophilic attack. The hydroxyl group at the 4-position is a strong activating group and is ortho-, para-directing. The two methyl groups at the 2- and 6-positions are also activating and ortho-, para-directing. Conversely, the chloro group at the 3-position is deactivating but is also ortho-, para-directing.

The interplay of these directing effects will determine the most likely position for electrophilic substitution. The powerful activating effect of the hydroxyl group would strongly direct incoming electrophiles to its ortho positions, which are the 3- and 5-positions. However, the 3-position is already occupied by a chloro substituent. Therefore, the most probable site for electrophilic attack would be the 5-position.

Computational models, such as machine learning approaches, are being developed to predict the regioselectivity of electrophilic aromatic substitutions with increasing accuracy, offering a powerful tool for understanding and predicting the outcomes of such reactions. rsc.org

Influence of Chloro, Methyl, and Hydroxyl Substituents on Reaction Pathways and Selectivity

The combination of chloro, methyl, and hydroxyl substituents on the pyridine ring of 4-Pyridinol, 3-chloro-2,6-dimethyl- creates a unique electronic and steric environment that governs its reactivity.

Hydroxyl Group (at C4): As a strong electron-donating group, the hydroxyl group activates the pyridine ring towards electrophilic substitution, primarily at the ortho positions (C3 and C5). Its presence also increases the electron density of the ring, which can influence the rate and feasibility of nucleophilic substitution reactions. In its pyridone tautomeric form, the carbonyl group would be electron-withdrawing, deactivating the ring towards electrophilic attack and activating it towards nucleophilic attack.

Methyl Groups (at C2 and C6): The two methyl groups are weakly electron-donating through an inductive effect, thus activating the ring towards electrophilic substitution. libretexts.org They also provide steric hindrance around the adjacent positions, which can influence the regioselectivity of both nucleophilic and electrophilic attack.

Computational and Experimental Elucidation of Key Steps in Synthetic Transformations

A comprehensive understanding of the reactivity of 4-Pyridinol, 3-chloro-2,6-dimethyl- necessitates a combined approach of computational modeling and experimental validation.

Computational Approaches: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction pathways of nucleophilic and electrophilic substitutions. These calculations can provide valuable insights into:

The geometries and energies of reactants, transition states, and intermediates.

Activation energy barriers, which are related to the reaction kinetics.

The charge distribution in the molecule, which can help predict the most likely sites for nucleophilic and electrophilic attack.

The relative stability of different tautomeric forms (pyridinol vs. pyridone) under various conditions.

Experimental Elucidation: Experimental studies are essential to validate the predictions from computational models and to fully characterize the reaction outcomes. Key experimental techniques include:

Kinetics Studies: Measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature) to determine the rate law and activation parameters. This information is crucial for understanding the reaction mechanism.

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to identify the structure of the reaction products, thus determining the regioselectivity of the transformation.

In-situ Reaction Monitoring: Spectroscopic methods can also be used to observe the reaction as it progresses, potentially allowing for the detection of transient intermediates.

By integrating computational and experimental data, a detailed and accurate picture of the chemical reactivity of 4-Pyridinol, 3-chloro-2,6-dimethyl- can be constructed. This knowledge is invaluable for designing new synthetic routes and for predicting the behavior of this compound in various chemical environments.

Strategic Applications As Molecular Scaffolds and Ligands in Advanced Chemical Synthesis and Catalysis

Utilization of Halogenated Pyridinols as Versatile Building Blocks in Organic Synthesis

Halogenated pyridinols, such as 4-Pyridinol, 3-chloro-2,6-dimethyl-, are valuable intermediates in organic synthesis. The presence of a halogen, typically chlorine or bromine, provides a reactive handle for forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, while the pyridinol core offers a stable scaffold that can be incorporated into larger, more complex molecular architectures. nih.govresearchgate.net

The pyridine (B92270) scaffold is a ubiquitous feature in pharmaceuticals, agrochemicals, and materials science. nih.govmdpi.com Halogenated pyridines and pyridinols serve as key precursors in the construction of these complex targets. For instance, the synthesis of polysubstituted pyridine derivatives often relies on the sequential functionalization of a pre-existing, halogenated pyridine core. researchgate.netnih.gov

A common strategy involves the initial synthesis of a core heterocyclic structure, such as a pyrido[3,4-d]pyrimidine, from a substituted chloro-aminopyridine derivative. In one example, a common intermediate, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, was used to generate a library of new compounds through subsequent reactions at the chloro-position. nih.gov This highlights how a chlorinated pyridine moiety within a larger fused system acts as a linchpin for introducing molecular diversity. Similarly, the synthesis of complex fused pyrimidines has been achieved through the cyclocondensation of aminopyridine derivatives, which are themselves often derived from halogenated precursors. nih.gov The ability to build upon the 4-Pyridinol, 3-chloro-2,6-dimethyl- scaffold allows for the systematic construction of molecules with potential biological activity, where the pyridinol unit is a central structural motif. nih.gov

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for bond formation in modern organic synthesis, and halogenated pyridines are excellent substrates for these transformations. nih.govresearchgate.net The chlorine atom in 4-Pyridinol, 3-chloro-2,6-dimethyl- serves as a leaving group, enabling reactions like Suzuki, Stille, and Sonogashira couplings to introduce aryl, alkyl, alkenyl, and alkynyl groups onto the pyridine ring. nih.govresearchgate.netresearchgate.net

The success of these reactions often depends on the choice of catalyst, ligand, and reaction conditions to achieve high selectivity and yield. For instance, in the synthesis of 3,5-diaryl-2,4,6-trimethylpyridines, Suzuki-Miyaura coupling conditions were carefully optimized using bromo-substituted pyridines and various arylboronic acids. researchgate.net Research on di-halogenated heterocycles, such as 3,4-dichloro-1,2,5-thiadiazole, shows that selective cross-coupling at one halogen site can be achieved, leaving the second for subsequent functionalization. researchgate.net This stepwise approach is crucial for creating unsymmetrical molecules.

While specific cross-coupling data for 4-Pyridinol, 3-chloro-2,6-dimethyl- is not detailed in the provided results, the general reactivity of chloropyridines in such reactions is well-established. The table below illustrates typical conditions for Suzuki-Miyaura cross-coupling reactions involving chloro-substituted nitrogen heterocycles, demonstrating the versatility of this approach. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Chloro-Heteroarenes
Chloro-Heteroarene SubstrateCoupling PartnerCatalystBaseSolventYield
Bromo-substituted QuinazolineThiadiazole Pinacol Boronic EsterPd(dppf)Cl₂Na₂CO₃Toluene/WaterHigh
2,4-DichloropyridineArylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/WaterVariable
3,5-Dibromo-2,4,6-trimethylpyridineArylboronic AcidPd(PPh₃)₄Na₂CO₃Dioxane/WaterHigh

Pyridinol-Based Ligands in Transition Metal Coordination Chemistry and Catalysis

The pyridinol framework is not just a passive scaffold but can also act as a highly effective ligand in transition metal catalysis. rsc.orgresearchgate.net The combination of a Lewis basic nitrogen atom and a potentially anionic oxygen donor allows for strong and tunable interactions with a variety of metal centers. This has led to the development of pyridinol-based catalysts for a range of important chemical transformations. tcu.eduresearchgate.net

Effective ligand design is crucial for controlling the reactivity and selectivity of a metal catalyst. umn.edu Pyridinol scaffolds offer several features that can be rationally tuned. rsc.orgnih.gov The nitrogen atom of the pyridine ring is a classic Lewis base donor to transition metals. wikipedia.orgjscimedcentral.com The adjacent hydroxyl group can be deprotonated to form a pyridonate, which acts as a strong, anionic oxygen donor. This N,O-bidentate chelation creates a stable, often five- or six-membered ring with the metal center, enhancing complex stability through the chelate effect. rsc.orgtcu.edu

The electronic and steric properties of the ligand can be finely adjusted by substituents on the pyridine ring. The methyl groups at the 2- and 6-positions in 4-Pyridinol, 3-chloro-2,6-dimethyl- provide steric bulk around the nitrogen donor, which can influence the coordination geometry and prevent catalyst deactivation pathways like dimerization. The electron-withdrawing chloro group at the 3-position modulates the pKa of the hydroxyl group and the electron density on the nitrogen atom, thereby influencing the metal-ligand bond strength. nih.gov By systematically varying these substituents, ligands can be designed to stabilize specific oxidation states of the metal, control coordination numbers, and create specific geometric arrangements to facilitate a desired catalytic reaction. researchgate.netdigitellinc.com

Pyridinol and pyridonate ligands can adopt several coordination modes, which is a key feature of their versatility. rsc.orgresearchgate.net They can bind in a monodentate fashion through either the nitrogen (κ¹-N) or, as a pyridonate, the oxygen (κ¹-O). More commonly, they act as bidentate chelating ligands (κ²-N,O). They can also bridge multiple metal centers (μ-N,O), forming polynuclear complexes. rsc.org

A critical concept in modern catalysis is metal-ligand cooperativity (MLC), where the ligand is not merely a spectator but actively participates in bond-making and bond-breaking steps of the catalytic cycle. rsc.org Pyridinol/pyridonate ligands are prime examples of cooperative ligands. The pyridonate oxygen can act as an internal Brønsted base, accepting a proton from a substrate, while the metal center acts as a Lewis acid. rsc.org This bifunctional activation is particularly relevant in the heterolysis of E-H bonds (where E = H, B, Si, etc.). rsc.orgresearchgate.net For example, in the activation of H₂, the metal and the basic oxygen of the pyridonate can work in concert to split the H-H bond, forming a metal-hydride and a pyridinol ligand (M-H and py-OH). This cooperative mechanism is often proposed in hydrogenation and dehydrogenation reactions. rsc.org

The cooperative nature of pyridinol-based ligands makes their metal complexes highly effective in catalytic reactions involving hydrogen transfer. rsc.orgcapes.gov.br

Transfer Hydrogenation: In this process, an organic molecule (like isopropanol (B130326) or formic acid) serves as the hydrogen source to reduce a substrate, avoiding the need for high-pressure H₂ gas. Iridium and Ruthenium complexes featuring pyridonate ligands have shown significant activity. The catalytic cycle often involves the cooperative activation of the hydrogen donor, followed by transfer of the hydride from the metal to the substrate. rsc.org

Hydrogen Borrowing (or Dehydrogenative Coupling): This elegant strategy enhances the reactivity of alcohols by temporarily "borrowing" hydrogen to form a transient aldehyde or ketone intermediate. capes.gov.brresearchgate.net This electrophilic intermediate can then react with a nucleophile (e.g., an amine or a carbon nucleophile). The catalyst then returns the "borrowed" hydrogen to the resulting intermediate, completing the transformation. researchgate.net For example, the N-alkylation of an amine with an alcohol proceeds via dehydrogenation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent hydrogenation of the imine to the final amine product, with water as the only byproduct. researchgate.net Pyridine itself has been shown to mediate such reactions even without a transition metal, acting as a biomimetic hydrogen shuttle. nih.gov Transition metal complexes with pyridonate ligands are particularly adept at this, as the metal-ligand scaffold can efficiently facilitate both the initial dehydrogenation and the final hydrogenation steps. rsc.org

The table below summarizes the roles of pyridinol/pyridonate ligands in these catalytic applications.

Table 2: Catalytic Applications of Pyridinol/Pyridonate-Metal Complexes
Catalytic ReactionMetal Center (Typical)Role of Pyridinol/Pyridonate LigandKey Mechanistic Step
Transfer HydrogenationIr, RuStabilizes metal center; acts as proton shuttleCooperative heterolysis of H-source (e.g., alcohol, formic acid)
Hydrogen BorrowingRu, IrFacilitates reversible dehydrogenation/hydrogenationMetal-ligand cooperative dehydrogenation of alcohol substrate to aldehyde/ketone
HydrofunctionalizationFe, Co, NiActs as cooperative Lewis baseHeterolysis of E-H bonds (E = Si, B) to form metal-hydride species

Mechanistic Investigations into Molecular Interactions and in Vitro Biological Activities

Structure-Activity Relationship (SAR) Studies of 4-Pyridinol, 3-chloro-2,6-dimethyl- Derivatives

The biological activity of 4-pyridinol derivatives is intricately linked to their chemical structure. Modifications to the pyridine (B92270) core and its substituents can dramatically alter their therapeutic effects. The tautomeric equilibrium between the 4-hydroxypyridine (B47283) and 4-pyridone forms is a key consideration, with the 4-pyridone form often being more stable. researchgate.net This relationship is fundamental to understanding their interactions with biological targets.

Correlation of Structural Modifications with Observed In Vitro Biological Effects

Structure-activity relationship (SAR) studies have been instrumental in elucidating how specific structural features of pyridinol derivatives influence their biological actions. Research on related pyridine compounds provides a framework for understanding the potential effects of modifying 4-Pyridinol, 3-chloro-2,6-dimethyl-.

Key findings from SAR studies on various pyridine derivatives include:

Substituent Effects: The nature and position of substituents on the pyridine ring are critical. For instance, in a series of 4-pyridine derivatives studied as PPARγ agonists, 3-alkoxy groups were found to be essential for high potency, whereas 3-chloro and 3,5-dimethyl analogs lost significant activity. nih.gov The introduction of methoxy (B1213986) (-OCH3) groups has been shown to decrease the IC50 value (increase potency) in some anticancer derivatives. mdpi.com Conversely, the presence of halogen atoms or bulky groups can sometimes lead to lower antiproliferative activity. mdpi.com

Chain Length and Flexibility: In a series of pyridine diamine derivatives designed as cholinesterase inhibitors, the length of an aliphatic chain connecting two parts of the molecule was crucial. Derivatives with a six-methylene chain were more potent than those with a five-methylene chain. nih.gov

Bioisosteric Replacement: Replacing one chemical group with another that has similar physical or chemical properties (a bioisostere) can refine activity. For example, replacing a phenyl ring with a 2-pyridyl group was used to reduce lipophilicity, which in turn mitigated the elevation of liver enzymes. nih.gov In another study, replacing an amide linker with a triazole ring was explored, though it did not improve activity in that specific case. nih.gov

These examples highlight a general principle: even minor changes to the molecular structure, such as altering a substituent or the length of a linker, can have profound effects on the in vitro biological activity of pyridinol derivatives. For 4-Pyridinol, 3-chloro-2,6-dimethyl-, this suggests that modifications at the remaining open positions on the pyridine ring, or alterations to the existing methyl and chloro groups, would likely result in a wide range of biological activities.

Below is a table summarizing the effects of different structural modifications on the biological activity of various pyridine derivatives, providing insights applicable to 4-Pyridinol, 3-chloro-2,6-dimethyl-.

Table 1: Correlation of Structural Modifications with In Vitro Biological Effects in Pyridine Derivatives
Structural ModificationObserved EffectCompound Class / TargetReference
Addition of Methoxy (-OCH3) GroupsIncreased antiproliferative activity (Lower IC50)Anticancer Pyridine Derivatives mdpi.com
Introduction of 3-chloro or 3,5-dimethyl groupsLoss of high potency4-Pyridine PPARγ Agonists nih.gov
Increase in aliphatic chain length (5 to 6 methylenes)Increased inhibitory potencyPyridine Diamine Cholinesterase Inhibitors nih.gov
Replacement of Phenyl with 2-Pyridyl ringSuppressed lipophilicityPPARγ Agonists nih.gov
Insertion of OH, NH2, or OMe groups at para positionIncreased IC50 values (decreased activity)Anticancer Pyridine Derivatives mdpi.com

Application of Computational Tools (QSAR, Molecular Docking) in SAR Analysis

Computational chemistry has become an indispensable tool for accelerating drug discovery by predicting the biological activity of novel compounds and elucidating their interactions with target molecules. Quantitative Structure-Activity Relationship (QSAR) and molecular docking are two prominent techniques used in the analysis of pyridinol derivatives.

QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized derivatives. For example, various QSAR models have been successfully developed for different pyridine derivatives:

For imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors, several QSAR methods (HQSAR, CoMFA, CoMSIA, and TopomerCoMFA) yielded models with high predictive ability, with cross-validation coefficients (q²) ranging from 0.866 to 0.905. nih.govresearchgate.net These robust models were then used to virtually screen a database for new fragments, leading to the design of 10 new compounds with potentially higher activity. nih.gov

A study on pyrrolo[2,3-b]pyridine derivatives as Bruton's tyrosine kinase (BTK) inhibitors produced a validated QSAR model that was used to propose a novel compound with a predicted IC50 lower than the parent compound. researchgate.net

For CDK4 inhibitors, machine learning methods like Support Vector Machines (SVM) were used to build QSAR models, achieving a coefficient of determination (R²) of 0.824 for the test set. rsc.org

Molecular docking simulates the binding of a ligand (like a pyridinol derivative) to the active site of a target protein. This provides crucial information about the binding mode, affinity, and key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This technique is widely used to rationalize SAR data and guide the design of more potent and selective inhibitors. For instance, docking studies on substituted pyridine derivatives as Lysine-specific demethylase 1 (LSD1) inhibitors predicted the likely binding mode and identified key amino acid residues (Lys661 and Asp555) for interaction. nih.gov Similarly, docking was used to understand how pyxinol derivatives bind to NF-κB, revealing interactions with the p50 subunit. mdpi.com

The synergy of QSAR and molecular docking allows for a comprehensive SAR analysis, enabling researchers to build predictive models and gain a deeper understanding of the molecular basis of a compound's activity before undertaking expensive and time-consuming synthesis and testing.

Table 2: Application of Computational Tools in the Study of Pyridine Derivatives
Computational ToolApplication / FindingCompound Class / TargetReference
3D-QSAR (CoMFA, CoMSIA)Developed models with high predictive capacity (q² up to 0.733, r² up to 0.982).Substituted pyridine derivatives / LSD1 nih.gov
QSAR (HQSAR, CoMFA, etc.)Established models with high stability and prediction (q² up to 0.905). Used for virtual screening.Imidazo[4,5-b]pyridine derivatives / Aurora kinase nih.govresearchgate.net
Molecular DockingPredicted binding modes and identified key interacting residues (Lys661, Asp555).Substituted pyridine derivatives / LSD1 nih.gov
Molecular DockingElucidated binding mechanism to NF-κB p50 subunit.Pyxinol derivatives / NF-κB mdpi.com
Molecular Dynamics (MD) SimulationConfirmed the stability of newly designed compounds in the protein active site.Pyrrolo[2,3-b]pyridine derivatives / BTK researchgate.net

In Vitro Enzyme Inhibition Studies and Mechanistic Insights

Enzyme inhibition is a primary mechanism through which many drugs, including pyridine derivatives, exert their therapeutic effects. researchgate.netmdpi.com Understanding how these compounds interact with and inhibit specific enzymes is crucial for drug development. This involves characterizing the type of inhibition and analyzing the precise binding interactions at a molecular level.

Characterization of Enzyme Inhibition Mechanisms (e.g., Competitive, Non-competitive) by Pyridinol Derivatives

The mechanism of enzyme inhibition describes how an inhibitor reduces the rate of an enzyme-catalyzed reaction. Common mechanisms include competitive, non-competitive, uncompetitive, and mixed inhibition. Kinetic studies are used to determine these mechanisms.

Studies on various pyridine derivatives have revealed different types of inhibition:

Mixed Inhibition: A study of new pyrimidine (B1678525) and pyridine derivatives as cholinesterase inhibitors found that the compounds exhibited a mixed or uncompetitive inhibition mechanism. nih.gov A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This particular mechanism suggested that the compounds might interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzyme. nih.gov

Competitive Inhibition: In this mode, the inhibitor directly competes with the substrate for binding to the enzyme's active site.

Non-competitive Inhibition: Here, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), changing the enzyme's conformation and reducing its efficiency, regardless of whether the substrate is bound.

Uncompetitive Inhibition: This type of inhibitor binds only to the enzyme-substrate complex.

The type of inhibition provides valuable clues about the inhibitor's binding site and its effect on the enzyme's catalytic parameters (Vmax and Km). For example, mixed inhibitors can affect both Vmax and Km, and the preference for binding to the free enzyme versus the enzyme-substrate complex can be determined by the inhibitor constant alpha (α). nih.gov

Molecular Docking and Binding Mode Analysis within Enzyme Active Sites

To visualize and understand how inhibitors like 4-Pyridinol, 3-chloro-2,6-dimethyl- derivatives interact with their target enzymes at an atomic level, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques predict the most stable binding pose of an inhibitor within the enzyme's active site and identify the key intermolecular forces responsible for binding.

Docking studies on various pyridine-based inhibitors have provided detailed insights:

Key Residue Interactions: For pyridine-based tyrosinase inhibitors, docking and MD simulations helped to understand the nature of binding site interactions. nih.gov A study on LSD1 inhibitors identified the amino acids Asp555 and Lys661 as crucial for binding, with electrostatic interactions being the main driving force. nih.gov

Binding Site Location: Docking of pyxinol derivatives revealed that they bind to the p50 subunit of the NF-κB protein complex, near the DNA binding site. mdpi.com This binding mode explains how the compounds could inhibit the activation of the NF-κB signaling pathway.

Water-Bridged Interactions: MD simulations of LSD1 inhibitors revealed the presence of a conserved water molecule that forms a bridge between the ligand and the protein, an important detail for inhibitor design. nih.gov

These analyses are critical for structure-based drug design, allowing for the rational modification of a lead compound to enhance its binding affinity and, consequently, its inhibitory potency.

Evaluation of Selectivity Profiles of Pyridinol Inhibitors against Enzyme Families

For a drug to be safe and effective, it should ideally inhibit its intended target enzyme with high selectivity, showing minimal activity against other related enzymes. This reduces the risk of off-target effects and toxicity. The selectivity of an inhibitor is often assessed by testing its activity against a panel of related enzymes, such as those within the same family (e.g., kinases, proteases).

Achieving selectivity is a significant challenge, especially within large and highly conserved enzyme families like protein kinases. However, studies on pyridine derivatives have shown that selectivity is attainable:

Kinase Selectivity: The quest for selective kinase inhibitors is a major focus in cancer drug discovery. Selectivity can be quantified using metrics like the "selectivity score," which relates the number of inhibited kinases to the total number tested at a given concentration. nih.gov Highly selective inhibitors have been developed by targeting allosteric sites, which are less conserved than the ATP-binding pocket. nih.gov

Isoform Selectivity: In some cases, inhibitors can even differentiate between different isoforms of the same enzyme. Allosteric inhibitors of the kinase Akt have been discovered that are not only selective over other closely related kinases but can also distinguish between the three different Akt isoforms. nih.gov

The evaluation of selectivity is a critical step in the preclinical development of any enzyme inhibitor, including derivatives of 4-Pyridinol, 3-chloro-2,6-dimethyl-, to ensure a favorable therapeutic window.

Exploration of Broader In Vitro Biological Activities as Chemical Probes

The exploration of novel chemical entities for their potential as biological probes is a cornerstone of modern drug discovery and chemical biology. The compound 4-Pyridinol, 3-chloro-2,6-dimethyl- (also known as 3-chloro-2,6-dimethylpyridin-4-ol) represents a scaffold of interest due to its structural features, which are common in various biologically active molecules. While specific comprehensive studies on this exact molecule are not extensively available in public literature, the analysis of structurally related compounds provides a foundational understanding of its potential biological activities.

The in vitro evaluation of antiproliferative and antimicrobial activities is a primary screening step to identify compounds with potential therapeutic value. The pyridinol scaffold, featuring chloro and methyl substitutions, is present in a variety of compounds that have demonstrated significant biological effects.

Antiproliferative Activity:

Research into compounds with similar structural motifs, such as substituted pyrans and pyrimidines, has revealed notable antiproliferative effects against various cancer cell lines. For instance, studies on 4-chloro-5,6-dihydro-2H-pyrans have demonstrated their ability to inhibit the proliferation of human solid tumor cell lines, including ovarian (A2780), non-small cell lung (SW1573), and colon (WiDr) cancers. The introduction of a chlorine atom has been shown to enhance the cytotoxic properties of these analogs when compared to their parent compounds.

While direct data for 4-Pyridinol, 3-chloro-2,6-dimethyl- is not available, the table below summarizes the antiproliferative activities of structurally related pyridine and pyrimidine derivatives against various cancer cell lines to illustrate the potential of this chemical class.

Table 1: In Vitro Antiproliferative Activity of Structurally Related Compounds

Compound ClassCell LineActivity Metric (e.g., IC₅₀)Reference
Halogenated Pyrrolo[3,2-d]pyrimidinesVarious cancer cell linesLow micromolar to sub-micromolar IC₅₀ values
4-Chloro-5,6-dihydro-2H-pyransA2780 (ovarian), SW1573 (lung), WiDr (colon)Enhanced cytotoxicity compared to parent compounds

Note: This table presents data for structurally related compounds to infer the potential activity of 4-Pyridinol, 3-chloro-2,6-dimethyl-, for which specific data is not publicly available.

Antimicrobial Activity:

The pyridine ring is a well-established pharmacophore in the development of antimicrobial agents. The presence of halogen and alkyl substituents can significantly modulate the antimicrobial spectrum and potency. For example, various fused pyridine-pyrimidine hybrids have been synthesized and tested, revealing that compounds with electron-withdrawing groups, such as chlorine, exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

The following table provides an overview of the antimicrobial activity of compounds sharing structural similarities with 4-Pyridinol, 3-chloro-2,6-dimethyl-.

Table 2: In Vitro Antimicrobial Activity of Structurally Related Compounds

Compound ClassMicrobial StrainActivity Metric (e.g., MIC)Reference
Fused Pyridine-Pyrimidine HybridsE. coli, S. aureus, S. pyogenesMIC = 62.5 µg/mL for active compounds
Fused Pyridine-Pyrimidine HybridsC. albicansMIC = 250 µg/mL for active compounds

Note: This table presents data for structurally related compounds to infer the potential activity of 4-Pyridinol, 3-chloro-2,6-dimethyl-, for which specific data is not publicly available.

Understanding the molecular pathways and cellular targets of a compound is crucial for its development as a chemical probe or therapeutic agent. For halogenated heterocyclic compounds, several mechanisms of action have been elucidated.

In the context of antiproliferative activity, related halogenated pyrrolo[3,2-d]pyrimidines have been shown to induce cell cycle arrest and apoptosis in cancer cells. For instance, some analogs cause an accumulation of cells in the G2/M phase of the cell cycle, while others can robustly trigger programmed cell death (apoptosis). These effects are often mediated through the modulation of key regulatory proteins involved in cell cycle progression and apoptosis, such as cyclin-dependent kinases (CDKs) and pro- or anti-apoptotic proteins of the Bcl-2 family.

Due to the lack of specific studies on 4-Pyridinol, 3-chloro-2,6-dimethyl-, a definitive elucidation of its molecular targets and pathways is not possible. However, based on the activities of analogous compounds, it is plausible that its biological effects, if any, could be mediated through similar mechanisms. Further experimental validation is required to confirm these hypotheses.

Future Research Directions and Unexplored Avenues for 4 Pyridinol, 3 Chloro 2,6 Dimethyl Research

Innovative Synthetic Strategies for Enhancing Molecular Diversity and Accessibility

Future synthetic research should prioritize the development of more efficient, scalable, and environmentally benign methods for the preparation of 3-chloro-2,6-dimethyl-4-pyridinol. Exploring novel catalytic systems, such as those based on earth-abundant metals, could provide more sustainable alternatives to traditional synthetic routes. Furthermore, the development of one-pot or flow chemistry processes could significantly improve the accessibility of this key intermediate, facilitating its broader use in chemical research and development.

A crucial area for future synthetic exploration is the regioselective functionalization of the pyridinol ring. Developing methodologies to selectively introduce additional substituents at the C5 position or to modify the existing methyl groups would unlock a vast chemical space. This could involve leveraging advanced organic chemistry techniques such as C-H activation, directed ortho-metalation, or the use of novel protecting group strategies to achieve precise control over the molecular architecture. The resulting library of polysubstituted pyridinol derivatives would be invaluable for structure-activity relationship (SAR) studies.

Integration of Advanced Computational Methodologies for Predictive Design and Optimization

The integration of computational chemistry can significantly accelerate the discovery and optimization of novel compounds derived from 3-chloro-2,6-dimethyl-4-pyridinol. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to gain a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of the parent molecule and its derivatives. These computational insights can guide the rational design of new synthetic targets with desired electronic and steric properties.

Molecular docking and molecular dynamics (MD) simulations represent powerful tools for virtually screening libraries of 3-chloro-2,6-dimethyl-4-pyridinol derivatives against various biological targets. By predicting binding affinities and modes of interaction, these computational approaches can help prioritize compounds for synthesis and experimental testing, thereby streamlining the drug discovery process. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these compounds with their biological activities, providing predictive models for the design of more potent and selective molecules.

Design and Synthesis of Novel Ligand Architectures Based on the 4-Pyridinol, 3-chloro-2,6-dimethyl- Scaffold

The 4-pyridinol moiety is a well-established coordinating group for a wide range of metal ions, and the specific substitution pattern of 3-chloro-2,6-dimethyl-4-pyridinol offers unique steric and electronic properties for the design of novel ligands. Future research should focus on the synthesis of multidentate ligands incorporating this pyridinol unit. This could involve linking the pyridinol scaffold to other donor groups, such as amines, imines, or phosphines, to create chelating ligands with tailored coordination geometries and electronic environments.

The resulting metal complexes could find applications in various areas, including catalysis, materials science, and bioinorganic chemistry. For instance, transition metal complexes of these ligands could be investigated as catalysts for important organic transformations. Luminescent lanthanide complexes could also be developed for applications in bioimaging and sensing. The steric bulk provided by the methyl groups and the electronic influence of the chloro substituent could lead to complexes with unique reactivity and photophysical properties.

Deepening Mechanistic Understanding of Molecular Interactions and In Vitro Biological Phenomena

To guide the rational design of new functional molecules, a fundamental understanding of the non-covalent interactions involving the 3-chloro-2,6-dimethyl-4-pyridinol scaffold is essential. Advanced spectroscopic techniques, such as multidimensional NMR and X-ray crystallography, can provide detailed insights into the three-dimensional structure and intermolecular interactions of these compounds in solution and the solid state.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-2,6-dimethyl-4-pyridinol, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with nucleophilic substitution or condensation reactions using 2,6-dimethylpyridin-4-ol as a precursor. Optimize chlorination using reagents like POCl₃ or SOCl₂ under reflux (60–80°C) with catalytic DMAP. Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2–1.5 equivalents of chlorinating agent) to minimize side products. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most reliable for characterizing structural and electronic properties of this compound?

  • Methodology : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and chlorine integration. IR spectroscopy (ATR mode) identifies O–H (3200–3400 cm⁻¹) and C–Cl (550–650 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight. X-ray crystallography (if crystalline) resolves stereochemical details, as demonstrated for structurally related chloropyridines .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ_max ~270 nm for pyridinol derivatives) and quantify degradation products using LC-MS. Apply Arrhenius kinetics to predict shelf life under standard lab conditions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chlorination in 2,6-dimethylpyridin-4-ol derivatives?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to compare activation energies for chlorination at C-3 vs. other positions. Validate with kinetic isotope effects (KIEs) using deuterated analogs. Contrast experimental results with computational models to identify directing effects of methyl groups and hydrogen bonding with the hydroxyl group .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar chlorinated pyridinols?

  • Methodology : Replicate assays (e.g., enzyme inhibition, antimicrobial tests) under standardized conditions. Use meta-analysis to identify variables like solvent choice (DMSO vs. ethanol) or cell line variability. Cross-reference with crystallographic data to correlate bioactivity with conformational flexibility or halogen-bonding interactions .

Q. What strategies are effective for designing derivatives to improve solubility without compromising bioactivity?

  • Methodology : Introduce polar groups (e.g., –SO₃H, –NH₂) at the C-5 position via Suzuki coupling or electrophilic substitution. Assess logP values (HPLC-based method) and solubility in simulated physiological fluids. Use QSAR models to predict bioactivity retention, prioritizing derivatives with ClogP <3 and aqueous solubility >50 µg/mL .

Q. How can computational modeling predict the compound’s behavior in catalytic systems or supramolecular assemblies?

  • Methodology : Employ molecular dynamics (MD) simulations (AMBER force field) to study host-guest interactions with cyclodextrins or metal-organic frameworks (MOFs). Analyze binding energies (MM-PBSA) and compare with experimental UV titration data. For catalytic applications, model transition states using Gaussian09 to assess ligand efficacy in metal complexes .

Q. What experimental approaches validate the compound’s role as a chelating agent for transition metals?

  • Methodology : Synthesize metal complexes (e.g., Cu²⁺, Fe³⁺) and characterize via cyclic voltammetry (CHI660E potentiostat) to evaluate redox activity. Use X-ray absorption spectroscopy (XAS) to determine coordination geometry. Compare stability constants (logK) with EDTA derivatives using potentiometric titrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.